molecular formula C9H16O2 B3152172 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol CAS No. 72948-89-1

4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol

Cat. No. B3152172
CAS RN: 72948-89-1
M. Wt: 156.22 g/mol
InChI Key: SLPTVDBWTSIOKW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol is a chemical compound with the CAS Number 72948-89-1 . It has a linear formula of C9H16O2 . The compound is a white solid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol is represented by the InChI code: 1S/C9H16O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h10-11H,1-7H2 . The compound has a molecular weight of 156.22 .


Physical And Chemical Properties Analysis

4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol is a white solid . It has a molecular weight of 156.22 and a linear formula of C9H16O2 .

Scientific Research Applications

Chemical Characterization and Flavor Applications

Research on compounds with similar structures, such as 1-Octen-3-ol, highlights their role in conferring unique aromas to edible mushrooms. Studies utilizing gas chromatography have been pivotal in characterizing the mushroom-like flavor of certain plant species, indicating potential applications of similar compounds in flavoring and the food industry. This suggests a possible area of research for 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol in natural flavoring substances (Maggi, Papa, & Vittori, 2012).

Biomass Conversion and Polymer Synthesis

Compounds like 5-Hydroxymethylfurfural (HMF) derived from plant biomass highlight the relevance of such molecular structures in producing sustainable polymers, fuels, and functional materials. Research into the conversion of biomass to valuable chemicals suggests potential applications for structurally similar compounds in green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Light Emitting Diodes (OLEDs)

The design and synthesis of BODIPY-based materials for application in OLED devices represent an area where compounds with specialized structural characteristics, similar to 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol, could find application. This research indicates potential uses in the development of new organic semiconductors for optoelectronic devices (Squeo & Pasini, 2020).

Anticorrosive Materials

Studies on quinoline derivatives as corrosion inhibitors demonstrate the importance of nitrogenous bicyclic compounds in protecting metals against corrosion. This suggests potential research directions for compounds with similar bicyclic structures in developing new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

DNA Repair and Epigenetics

Research into the role of hydroxymethylation in DNA repair systems highlights the significance of modified DNA bases in detecting and combating diseases. This area of research might offer insights into the biological implications and potential applications of similar compounds in understanding and manipulating genetic and epigenetic mechanisms (Shukla, Sehgal, & Singh, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h10-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPTVDBWTSIOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277101
Record name 4-Hydroxybicyclo[2.2.2]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72948-89-1
Record name 4-Hydroxybicyclo[2.2.2]octane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72948-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybicyclo[2.2.2]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol
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